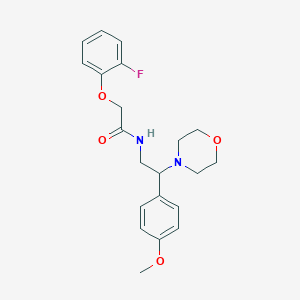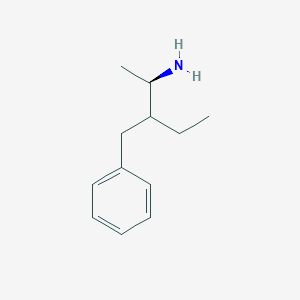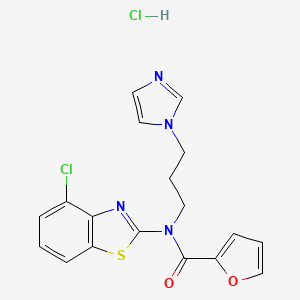
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as FMA-1 and belongs to the family of acetamide derivatives. FMA-1 is a synthetic compound that has been synthesized by researchers to explore its various biological and pharmacological properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves the reaction of 2-fluorophenol with 2-bromoethyl acetate to form 2-(2-fluoroethoxy)phenol. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to form 2-(2-fluoroethoxy)-N-(2-(4-methoxyphenyl)ethyl)aniline. Finally, this intermediate is reacted with morpholine and acetic anhydride to form the desired product.
Starting Materials
2-fluorophenol, 2-bromoethyl acetate, 4-methoxyphenyl magnesium bromide, morpholine, acetic anhydride
Reaction
2-fluorophenol is reacted with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to form 2-(2-fluoroethoxy)phenol., 2-(2-fluoroethoxy)phenol is then reacted with 4-methoxyphenyl magnesium bromide in the presence of a palladium catalyst to form 2-(2-fluoroethoxy)-N-(2-(4-methoxyphenyl)ethyl)aniline., Finally, 2-(2-fluoroethoxy)-N-(2-(4-methoxyphenyl)ethyl)aniline is reacted with morpholine and acetic anhydride in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide.
Mechanism Of Action
The mechanism of action of FMA-1 is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting the activity of certain enzymes and proteins. FMA-1 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. The compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical And Physiological Effects
FMA-1 has been reported to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. FMA-1 has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has been shown to have anti-microbial effects against certain bacterial strains.
Advantages And Limitations For Lab Experiments
FMA-1 has several advantages for lab experiments. The compound is synthetically derived, which allows for consistent and reproducible results. FMA-1 has also been shown to have low toxicity, which makes it a suitable candidate for further studies. However, the limitations of FMA-1 include its low solubility in water, which can limit its use in certain experiments.
Future Directions
FMA-1 has several potential future directions for scientific research. The compound can be further studied for its potential therapeutic applications, including the treatment of cancer and inflammatory diseases. FMA-1 can also be modified to improve its solubility and bioavailability. The compound can be further studied to understand its mechanism of action and its effects on various biological pathways. FMA-1 can also be studied for its potential use as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, FMA-1 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. FMA-1 has several advantages for lab experiments, including its synthetic derivation and low toxicity. The compound has several potential future directions for scientific research, including the development of new drug candidates for the treatment of various diseases.
Scientific Research Applications
FMA-1 has been extensively studied for its potential therapeutic applications. The compound has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. FMA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FMA-1 has been studied for its potential use as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMWWFVZSHVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2914434.png)
![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone](/img/structure/B2914437.png)


![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2914441.png)







